4-[(1-Methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione
Description
4-[(1-Methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione is a substituted isoquinoline-1,3-dione derivative characterized by a methylpyrrole moiety at the 4-position. Its molecular formula is C₁₅H₁₂N₂O₂, with an average molecular weight of 252.27 g/mol . Isoquinoline-1,3-diones are nitrogen-containing heterocycles renowned for their broad biological activities, including roles in pharmaceuticals and natural products .
Structure
3D Structure
Properties
IUPAC Name |
4-[(1-methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-17-8-4-5-10(17)9-13-11-6-2-3-7-12(11)14(18)16-15(13)19/h2-9H,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYSIDSTHDDAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C2C3=CC=CC=C3C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104546-89-5 | |
| Record name | 1104546-89-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Design and Mechanism
A cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes provides a metal-free pathway to synthesize isoquinoline-1,3-dione derivatives. For the target compound, the aryl aldehyde component is replaced with 1-methylpyrrole-2-carbaldehyde. The reaction proceeds via:
-
Oxidative cross-coupling : Activation of the methacryloyl alkene by the aldehyde’s carbonyl group, forming a conjugated diene intermediate.
-
Radical addition : Intramolecular cyclization onto the aromatic ring, yielding the isoquinoline core.
-
Tautomerization : Stabilization of the methylidene-pyrrole substituent to produce the final product.
Optimization and Yield
Key parameters for optimizing this method include:
-
Solvent-free conditions : Eliminates the need for organic solvents, reducing environmental impact.
-
Temperature : Reactions proceed efficiently at room temperature or mild heating (40–60°C).
-
Catalyst-free : Avoids metal catalysts, simplifying purification.
Reported yields for analogous isoquinoline derivatives under these conditions range from 65% to 85%. Adapting this method for 1-methylpyrrole-2-carbaldehyde is expected to yield comparable results, though steric effects from the pyrrole moiety may necessitate extended reaction times.
Table 1: Cascade Reaction Parameters
| Component | Role | Conditions | Yield Range |
|---|---|---|---|
| N-alkyl-N-methacryloylbenzamide | Isoquinoline precursor | Solvent-free, 40–60°C | 65–85% |
| 1-Methylpyrrole-2-carbaldehyde | Pyrrole substituent source | Mild oxidative coupling | N/A* |
| – | – | No metal catalysts | – |
*Assumed based on analogous substrates.
Simplified Bischler-Napieralski Method
Traditional Approach and Modifications
The Bischler-Napieralski reaction, classically used for isoquinoline synthesis, involves cyclodehydration of N-acyl-β-phenethylamides using phosphoryl chloride (POCl₃). A simplified adaptation bypasses intermediate isolation by directly reacting β-phenethylamine with acid chlorides in the presence of excess POCl₃. For the target compound, the acid chloride must incorporate the pyrrole moiety, such as 1-methylpyrrole-2-carbonyl chloride.
Reaction Steps and Efficiency
-
Aminolysis : β-Phenethylamine reacts with 1-methylpyrrole-2-carbonyl chloride to form an amide intermediate.
-
Cyclodehydration : POCl₃ promotes intramolecular cyclization, forming the isoquinoline-dione core.
-
Tautomerization : The methylidene-pyrrole group stabilizes via keto-enol tautomerism.
This method historically achieved 40–60% yields for unsubstituted isoquinoline derivatives. Introducing the pyrrole group may lower yields due to increased steric hindrance, necessitating reagent excess or elevated temperatures.
Table 2: Bischler-Napieralski Reaction Parameters
| Component | Role | Conditions | Yield Range |
|---|---|---|---|
| β-Phenethylamine | Backbone amine source | Reflux in toluene | 40–60% |
| 1-Methylpyrrole-2-carbonyl chloride | Pyrrole-acid chloride | Excess POCl₃ | N/A* |
| Phosphoryl chloride | Cyclodehydration agent | 8:1 molar ratio to amine | – |
*Extrapolated from classical yields.
Comparative Analysis of Methods
Efficiency and Scalability
-
Cascade reaction : Higher atom economy and greener profile due to solvent- and catalyst-free conditions. Suitable for large-scale synthesis but requires specialized aldehydes.
-
Bischler-Napieralski method : Established protocol with predictable outcomes but generates stoichiometric POCl₃ waste, complicating purification.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., chiral phosphoric acids). The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoquinoline derivatives, while reduction can lead to the formation of reduced isoquinoline compounds.
Scientific Research Applications
Pharmaceutical Development
4-[(1-Methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione has been studied for its potential as a therapeutic agent in various diseases. Its structure is similar to known pharmacophores, which suggests it may exhibit biological activity.
Case Study: PARP Inhibition
Research indicates that this compound functions as a PARP (Poly (ADP-ribose) polymerase) inhibitor, which is crucial in cancer therapy. PARP inhibitors are used to exploit the DNA repair deficiencies in cancer cells, particularly those with BRCA mutations. The compound's ability to inhibit PARP activity has been demonstrated in vitro, suggesting its potential as an anticancer agent .
Antioxidant Activity
The compound has shown promising antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Data Table: Antioxidant Activity Comparison
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| 4-[(1-Methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione | 25 | |
| Standard Antioxidant (e.g., Quercetin) | 30 |
Neuroprotective Effects
Studies have indicated that this compound may have neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to modulate neurotransmitter levels and reduce neuroinflammation is currently under investigation.
Case Study: Neuroprotection in Cell Models
In cellular models of neurodegeneration, treatment with the compound resulted in reduced cell death and improved cell viability compared to untreated controls .
Mechanism of Action
The mechanism of action of 4-[(1-Methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Isoquinoline-1,3-dione Derivatives
Table 1: Comparative Overview of Isoquinoline-1,3-dione Derivatives
*Calculated based on molecular formula from .
Key Findings:
- Kinase Inhibition: Benzylamino and pyridylmethyl substituents () confer selective CDK4 inhibition, with a 3-OH phenyl group critical for activity. This contrasts with the methylpyrrole group in the target compound, suggesting divergent therapeutic applications .
- Fluorinated Derivatives: CF₂H-containing isoquinoline-diones () are studied for enhanced metabolic stability and bioavailability, leveraging fluorinated groups to optimize pharmacokinetics .
Physicochemical and Structural Properties
- Crystal Packing : Derivatives like the β-lactam-linked compound () form 3D hydrogen-bonded networks, which may influence solubility and solid-state stability . The target compound’s methylpyrrole group could alter packing efficiency compared to bulkier substituents.
- The methylpyrrole group may offer moderate electron-donating characteristics.
Pharmacokinetic Considerations
- Fluorinated derivatives () are designed for improved lipophilicity and metabolic resistance, a strategy that could be relevant for the target compound if the methylpyrrole group enhances membrane permeability .
Biological Activity
4-[(1-Methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione, also known by various synonyms including BYK 204165, is a compound with significant potential in medicinal chemistry. Its structure comprises an isoquinoline core with a pyrrole substituent, which is believed to contribute to its biological activity. This article synthesizes available research findings on the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The chemical formula of 4-[(1-Methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione is C15H12N2O2, with a molecular weight of 252.27 g/mol. Its structural features include:
| Property | Value |
|---|---|
| Chemical Formula | C15H12N2O2 |
| Molecular Weight | 252.27 g/mol |
| Appearance | Yellow solid |
| Solubility | DMSO: >20 mg/mL |
Anticancer Activity
Research indicates that 4-[(1-Methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione exhibits promising anticancer properties. A study evaluated its effect on various cancer cell lines, demonstrating that it inhibits cell proliferation and induces apoptosis in a dose-dependent manner. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death.
Case Study:
In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM) after 48 hours. Flow cytometry analysis showed an increase in the proportion of cells in the sub-G1 phase, indicating apoptosis.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary assays suggest that it possesses moderate antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Table: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | >128 µg/mL |
The biological activity of 4-[(1-Methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione is believed to stem from its ability to interact with specific molecular targets within cells. It has been shown to inhibit enzymes involved in critical metabolic pathways:
- PARP Inhibition : The compound acts as a PARP (Poly(ADP-ribose) polymerase) inhibitor, which is significant in cancer therapy due to its role in DNA repair mechanisms.
- Antioxidant Activity : It exhibits antioxidant properties that may contribute to its protective effects against oxidative stress-related cellular damage.
Toxicity and Safety
Safety assessments indicate that while the compound shows therapeutic potential, it also carries certain risks. Toxicological studies reveal moderate toxicity at higher concentrations, necessitating careful dosage optimization for therapeutic applications.
Q & A
Q. What are the common synthetic routes for 4-[(1-Methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between isoquinoline-1,3-dione derivatives and substituted pyrrole aldehydes. For example, analogous compounds (e.g., 2-aryl-isoquinoline-diones) are synthesized by reacting acetyl-substituted intermediates with aldehydes in ethanol under basic conditions (e.g., NaOH), followed by acid hydrolysis . Optimization can be achieved using Design of Experiments (DoE) to minimize trial-and-error approaches. Statistical methods like factorial design help identify critical parameters (e.g., temperature, molar ratios) and interactions, reducing the number of required experiments while ensuring reproducibility .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) (1H and 13C) and Infrared (IR) spectroscopy are essential for confirming functional groups and structural motifs, such as the methylpyrrole moiety and isoquinoline-dione backbone . For crystallographic validation, X-ray diffraction using software like APEX2 and SADABS ensures precise structural elucidation, particularly for verifying stereochemistry and intermolecular interactions . Thermal analysis (e.g., TGA/DSC) can further assess stability and phase transitions .
Q. How can researchers ensure purity and stability during synthesis and storage?
- Methodological Answer : Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is recommended to isolate high-purity products . Stability studies should include accelerated degradation tests under varying pH, temperature, and humidity. For storage, anhydrous conditions at -20°C in amber vials mitigate degradation from moisture and light. Regular HPLC monitoring ensures batch consistency .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties, reaction pathways, and transition states, enabling targeted modifications. For example, modifying the pyrrole substituents or isoquinoline-dione core can be simulated to assess binding affinity with biological targets (e.g., enzymes). Molecular docking and MD simulations validate interactions, as demonstrated in studies of structurally related antitumor agents . Experimental validation via enzymatic assays (e.g., acetylcholinesterase inhibition) then confirms computational predictions .
Q. What strategies resolve contradictions between computational predictions and experimental results in reaction mechanisms?
- Methodological Answer : Implement a feedback loop where experimental data (e.g., kinetic profiles, byproduct analysis) refine computational models. For instance, discrepancies in reaction activation energies can be addressed by re-optimizing transition states using experimental intermediates. ICReDD’s integrated approach combines ab initio calculations with machine learning to iteratively improve accuracy, as seen in analogous heterocyclic systems .
Q. How can advanced statistical frameworks improve yield and selectivity in large-scale synthesis?
- Methodological Answer : Response Surface Methodology (RSM) within DoE identifies non-linear relationships between variables (e.g., catalyst loading, solvent polarity). For example, a Central Composite Design (CCD) optimizes yield and minimizes side reactions in multi-step syntheses. Real-time process analytical technology (PAT) , such as in-situ FTIR, monitors reaction progress dynamically, enabling adjustments to maintain optimal conditions .
Q. What methodologies are recommended for evaluating biological activity in structurally related compounds?
- Methodological Answer : In vitro bioassays (e.g., antimicrobial MIC tests, cytotoxicity assays on cancer cell lines) are standard. For example, pyrido[2,1-a]isoquinoline derivatives are screened against microbial strains or tumor models, with IC50 values calculated via dose-response curves . Molecular profiling (e.g., RNA-seq) can elucidate mechanisms, such as apoptosis induction or enzyme inhibition, as seen in studies of analogous diones .
Q. How do structural modifications (e.g., substituent variation) impact thermal and photochemical properties?
- Methodological Answer : Introduce substituents with varying electronic effects (e.g., electron-withdrawing groups on the pyrrole ring) and assess impacts via TGA/DSC (thermal stability) and UV-vis spectroscopy (photodegradation kinetics). For instance, methoxy groups may enhance thermal resistance but increase photosensitivity, as observed in coumarin-isoquinoline hybrids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
